molecular formula C15H22BrNO B13693767 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide

1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide

Cat. No.: B13693767
M. Wt: 312.24 g/mol
InChI Key: AFIUNLKKKOXGNX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide typically involves the reaction of 2,3,3-trimethylindolenine with 4-bromobutanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    1-(4-Hydroxybutyl)-3-methylimidazolium Bromide: Similar in structure but with an imidazole ring instead of an indole ring.

    1-(4-Aminobutyl)-3-methylimidazolium Bromide: Contains an amino group instead of a hydroxyl group.

    1-Butyl-3-methylimidazolium Bromide: Lacks the hydroxyl group and has a butyl chain instead.

Uniqueness: 1-(4-Hydroxybutyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide stands out due to its unique combination of a hydroxyl group and an indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

4-(2,3,3-trimethylindol-1-ium-1-yl)butan-1-ol;bromide

InChI

InChI=1S/C15H22NO.BrH/c1-12-15(2,3)13-8-4-5-9-14(13)16(12)10-6-7-11-17;/h4-5,8-9,17H,6-7,10-11H2,1-3H3;1H/q+1;/p-1

InChI Key

AFIUNLKKKOXGNX-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCCCO.[Br-]

Origin of Product

United States

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